REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]=[CH:10][CH3:11])=[CH:5][C:4]=1[O:12][CH3:13].[H][H]>[Pd].CO>[CH2:9]([C:6]1[CH:5]=[C:4]([O:12][CH3:13])[C:3]([O:2][CH3:1])=[CH:8][CH:7]=1)[CH2:10][CH3:11]
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Name
|
|
Quantity
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17.8 g
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Type
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reactant
|
Smiles
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COC1=C(C=C(C=C1)C=CC)OC
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Name
|
|
Quantity
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0.9 g
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Type
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catalyst
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Smiles
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[Pd]
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Name
|
|
Quantity
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350 mL
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Type
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solvent
|
Smiles
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CO
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction was continued until the absorption of hydrogen
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Type
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CUSTOM
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Details
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was terminated
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Type
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FILTRATION
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Details
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Palladium charcoal was filtered off from the reaction mixture
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Type
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DISTILLATION
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Details
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The filtrate was distilled off methanol and vacuum
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Type
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DISTILLATION
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Details
|
distilled
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Name
|
|
Type
|
product
|
Smiles
|
C(CC)C=1C=C(C(=CC1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
AMOUNT: MASS | 17.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |